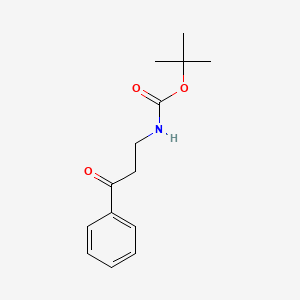

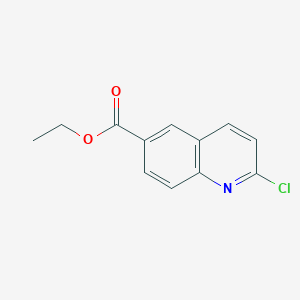

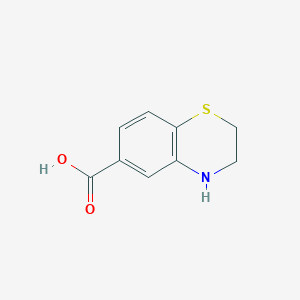

![molecular formula C15H19NO4 B1318966 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid CAS No. 203522-12-7](/img/structure/B1318966.png)

1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid

Übersicht

Beschreibung

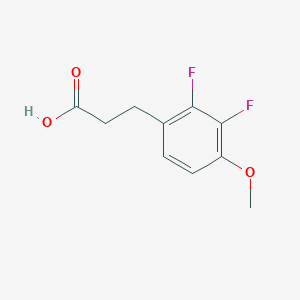

1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C14H17NO4 . It has a molecular weight of 263.29 g/mol . The compound is also known by other names such as 1-benzyloxy carbonyl piperidine-4-carboxylic acid, n-cbz-4-piperidinecarboxylic acid, 1-cbz-4-piperidinecarboxylic acid, n-cbz-piperidine-4-carboxylic acid, 1-benzyloxycarbonyl piperidine-4-carboxylic acid, 1-cbz-piperidine-4-carboxylic acid, 1-benzyloxy carbonyl-4-piperidinecarboxylic acid, n-cbz-isonipecotic acid, piperidine-1,4-dicarboxylic acid monobenzyl ester .

Molecular Structure Analysis

The InChI key for this compound is URTPNQRAHXRPMP-UHFFFAOYSA-N . The SMILES string representation is C1CN (CCC1C (=O)O)C (=O)OCC2=CC=CC=C2 .Physical and Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 443.9±45.0 °C at 760 mmHg . The compound has a molar refractivity of 68.2±0.3 cm3 . It has 5 H bond acceptors and 1 H bond donor .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Applications

1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid and its derivatives have been used in the synthesis of various compounds with significant biological activities. For example, Aziz‐ur‐Rehman et al. (2017) utilized similar compounds in synthesizing derivatives with valuable antibacterial properties, highlighting the potential of this chemical in creating new antibacterial agents Aziz‐ur‐Rehman et al., 2017.

Applications in Cancer Treatment

In the field of cancer treatment, compounds related to this compound have been investigated. Piper et al. (1982) explored derivatives of this compound as inhibitors of folate metabolism, an essential pathway in cancer cells Piper et al., 1982.

Synthesis of Donepezil Hydrochloride

This compound has also been involved in the synthesis of Donepezil Hydrochloride, a treatment for Alzheimer's disease. Bing (2005) demonstrated the synthesis of Donepezil Hydrochloride using a compound structurally similar to this compound Bing, 2005.

Nootropic Agents Synthesis

The molecule has been used in the synthesis of nootropic agents. Valenta et al. (1994) investigated the synthesis of compounds for potential nootropic (cognitive enhancement) activities using related compounds Valenta et al., 1994.

Safety and Hazards

1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection . If it gets in the eyes, it’s recommended to rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

4-methyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(13(17)18)7-9-16(10-8-15)14(19)20-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCYTJCFOLFFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90591513 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203522-12-7 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-methylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90591513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

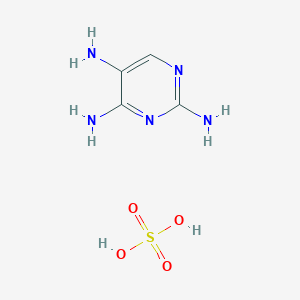

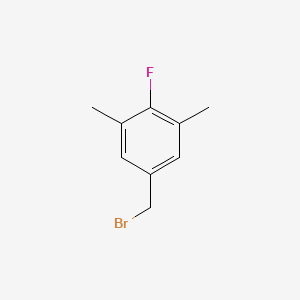

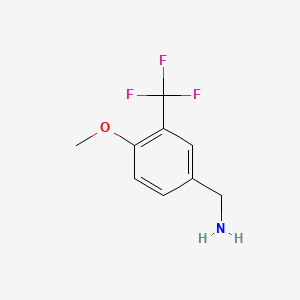

![1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine](/img/structure/B1318907.png)